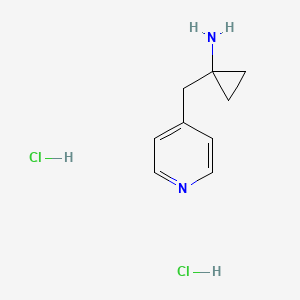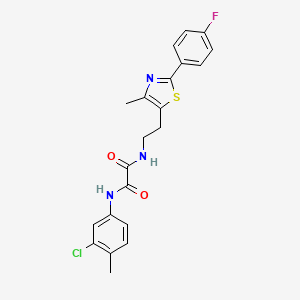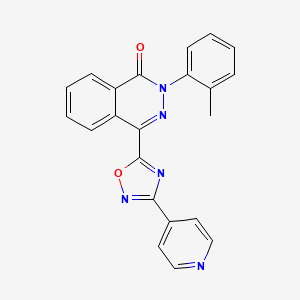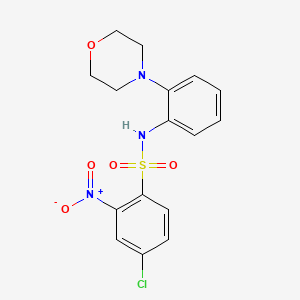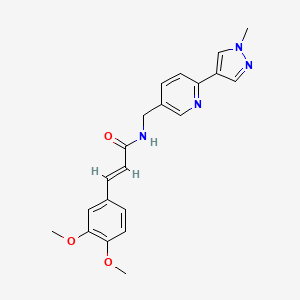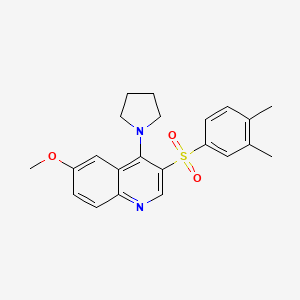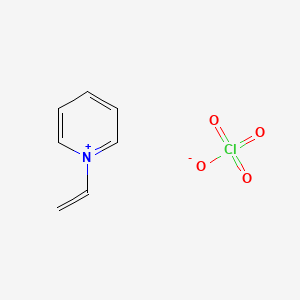![molecular formula C25H32N6O3 B2876306 1,6,7-trimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 927543-08-6](/img/structure/B2876306.png)
1,6,7-trimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,6,7-trimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H32N6O3 and its molecular weight is 464.57. The purity is usually 95%.
BenchChem offers high-quality 1,6,7-trimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6,7-trimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiviral Activity
- The compound was involved in the chemical synthesis of a new class of purine analogues, showing potential antiviral activity against herpes, rhinovirus, and parainfluenza viruses in tissue culture. Moderate activity was observed against rhinovirus at non-toxic levels (Kim et al., 1978).
Potential as Antidepressant Agents
- A study synthesized and evaluated derivatives of this compound for serotonin receptor affinity and phosphodiesterase inhibitor activity. Promising results indicated potential antidepressant effects in mice, outperforming reference drugs like diazepam (Zagórska et al., 2016).
Receptor Affinity and Phosphodiesterase Activity
- Derivatives of the compound were synthesized and evaluated for serotonin and dopamine receptor activity, indicating their potential as hybrid ligands for pharmacological applications (Zagórska et al., 2016).
Antitumor Activity and DNA Binding
- The compound was used in the synthesis of mono and bisintercalators based on an imidazo[4,5-g]isoquinoline system, showing growth inhibitory properties in human cell lines and DNA intercalation activity (Braña et al., 2002).
Selective Adenosine Receptor Antagonists
- Research identified potent and selective A3 adenosine receptor antagonists among synthesized derivatives, indicating potential pharmacological applications (Baraldi et al., 2005).
Synthesis of Novel Ring-Expanded Nucleosides
- The compound contributed to the synthesis of novel purine nucleosides with an imidazo[4,5-e][1,2,4]triazepine nucleus, indicating potential for further medicinal chemistry exploration (Bhadti et al., 1992).
properties
IUPAC Name |
4,7,8-trimethyl-2-[(3-methylphenyl)methyl]-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O3/c1-17-7-5-8-20(15-17)16-30-23(32)21-22(27(4)25(30)33)26-24-29(18(2)19(3)31(21)24)10-6-9-28-11-13-34-14-12-28/h5,7-8,15H,6,9-14,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCDFNSRUDXDGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4CCCN5CCOCC5)C)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

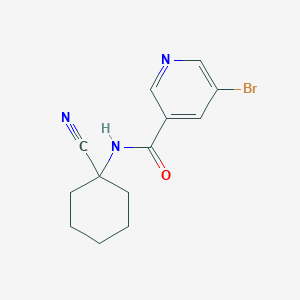
![Ethyl 2-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2876226.png)
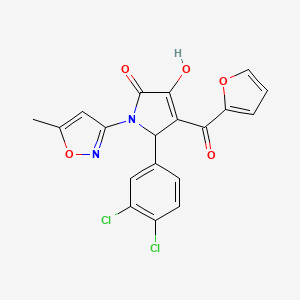
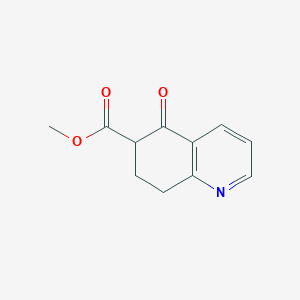
![N-(3,5-dimethylphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2876230.png)
